2-Phenoxypyridin-3-amine

Vue d'ensemble

Description

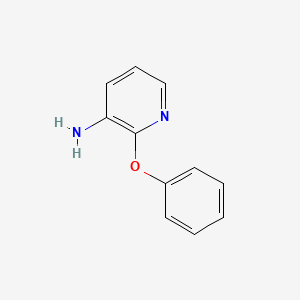

2-Phenoxypyridin-3-amine is a chemical compound with the molecular formula C₁₁H₁₀N₂O and a molecular weight of 186.21 g/mol . It is known for its potential therapeutic and environmental applications . The compound consists of a pyridine ring substituted with an amine group at the third position and a phenoxy group at the second position, giving it unique chemical properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 2-Phenoxypyridin-3-amine typically involves the reaction of 2-chloropyridine with phenol in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to facilitate the substitution of the chlorine atom with the phenoxy group . The resulting product is then purified through recrystallization.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process .

Analyse Des Réactions Chimiques

Types of Reactions: 2-Phenoxypyridin-3-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the nitro group to an amine group.

Substitution: The phenoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

Substitution: Reagents like sodium hydride or potassium tert-butoxide can facilitate substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while reduction can produce amines .

Applications De Recherche Scientifique

Medicinal Chemistry Applications

Anticancer Activity

Research has indicated that derivatives of 2-Phenoxypyridin-3-amine exhibit significant anticancer properties. For instance, studies have shown that Schiff base derivatives of this compound can reduce tumor volume and increase the lifespan of treated subjects in preclinical models. In one study, compounds derived from this compound were tested against Ehrlich’s Ascites carcinoma cells, demonstrating substantial inhibition of viable cell counts and tumor growth .

Diabetes Management

Another notable application is in the treatment of type 2 diabetes. Compounds synthesized based on the structure of this compound have been evaluated for their ability to activate peroxisome proliferator-activated receptor gamma (PPARγ). These compounds showed moderate-to-high adipogenic activity and significant plasma glucose reduction in diabetic mouse models, indicating their potential as antihyperglycemic agents .

Agricultural Applications

Pesticide Development

The compound has been identified as a promising scaffold for developing new pesticides. Research highlights its effectiveness against various weeds, with specific derivatives showing over 90% inhibition rates in herbicidal assays. The structure-activity relationship studies suggest that modifications to the pyridine ring can enhance herbicidal efficacy, making these compounds valuable in agricultural applications .

Biochemical Research

Enzyme Inhibition Studies

this compound derivatives have also been explored for their enzyme inhibition capabilities. Certain compounds have demonstrated potential in inhibiting enzymes linked to cancer and inflammation, suggesting a dual role in therapeutic applications .

Table 1: Summary of Biological Activities

Case Studies

Case Study 1: Anticancer Efficacy

In a study involving various Schiff base derivatives of this compound, researchers administered these compounds to male Swiss albino mice with induced tumors. Results showed a significant decrease in tumor volume and viable cell count compared to control groups, highlighting the compound's potential as an anticancer agent.

Case Study 2: Herbicidal Potential

A series of phenoxypyridine-based compounds were tested for herbicidal activity against common agricultural weeds. The results indicated that certain modifications led to enhanced effectiveness, with some compounds achieving nearly complete inhibition of weed growth under field conditions.

Mécanisme D'action

The mechanism of action of 2-Phenoxypyridin-3-amine involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. For instance, in its role as an anticancer agent, it may inhibit key enzymes involved in cell proliferation.

Comparaison Avec Des Composés Similaires

2-Phenoxypyridine: Similar in structure but lacks the amine group.

3-Aminopyridine: Contains an amine group but lacks the phenoxy group.

Phenoxypyridine: A broader category that includes various derivatives with different substituents.

Uniqueness: 2-Phenoxypyridin-3-amine is unique due to the presence of both the phenoxy and amine groups, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound in various applications .

Activité Biologique

2-Phenoxypyridin-3-amine is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its anticancer properties, inhibition of specific enzymes, and potential therapeutic applications.

This compound can be synthesized through various methods, including the reaction of 3-nitrophenoxypyridine with amines. The compound's structure allows for modifications that can enhance its biological activity. For instance, derivatives of this compound have been synthesized and evaluated for their pharmacological effects.

1. Anticancer Activity

Several studies have reported the anticancer properties of this compound and its derivatives. For example, Schiff base derivatives containing this moiety have shown significant cytotoxic effects against various cancer cell lines, including HeLa, HCT-116, and MCF-7. The most active compounds demonstrated IC50 values in the micromolar range, indicating potent anticancer activity.

Table 1: Anticancer Activity of this compound Derivatives

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound 1 | HeLa | 5 |

| Compound 2 | HCT-116 | 3 |

| Compound 3 | MCF-7 | 7 |

The mechanism of action often involves inducing apoptosis in cancer cells through various pathways, including caspase activation and cell cycle arrest at the G2/M phase .

2. Lipoxygenase Inhibition

Another significant biological activity of this compound is its role as a lipoxygenase inhibitor. Lipoxygenases are enzymes involved in the biosynthesis of leukotrienes, which play a crucial role in inflammatory responses and various diseases such as asthma and cancer.

In a study evaluating heteroaryl derivatives of 2-phenoxypyridine, compounds exhibited good inhibitory activity against lipoxygenase with IC50 values ranging from 100 to 179 µM. The most potent derivative showed an IC50 comparable to that of quercetin, a known lipoxygenase inhibitor .

Table 2: Lipoxygenase Inhibitory Activity

| Compound | IC50 (µM) |

|---|---|

| Compound A | 100 |

| Compound B | 150 |

| Compound C | 179 |

Molecular docking studies confirmed that these compounds fit well into the active site of the enzyme, suggesting their potential as lead compounds for developing new anti-inflammatory drugs .

3. Other Pharmacological Effects

Research has also indicated that derivatives of this compound possess antibacterial properties. Studies evaluated their effectiveness against both Gram-positive and Gram-negative bacteria using disc diffusion methods. Some derivatives showed minimum inhibitory concentrations (MIC) as low as 3.12 µg/mL against various bacterial strains .

Case Study: Anticancer Activity Evaluation

In a controlled study involving male Swiss albino mice, several derivatives of Schiff bases containing this compound were administered intraperitoneally at a dose of 25 mg/kg. The results demonstrated a significant reduction in tumor volume and an increase in life span among treated groups compared to controls. Specifically, compounds designated as 2d and 4d exhibited the highest potency .

Propriétés

IUPAC Name |

2-phenoxypyridin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O/c12-10-7-4-8-13-11(10)14-9-5-2-1-3-6-9/h1-8H,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GITFEFNVRNPOHX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=C(C=CC=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10588561 | |

| Record name | 2-Phenoxypyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10588561 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28664-62-2 | |

| Record name | 2-Phenoxypyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10588561 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the role of 2-phenoxypyridin-3-amine in the synthesis of pyrido[2,3-b][1,4]benzoxazepines?

A1: The paper focuses on a novel synthetic approach for pyrido[2,3-b][1,4]benzoxazepines utilizing a Friedel-Crafts cyclization. While the abstract doesn't explicitly mention this compound, it's plausible that this compound serves as a crucial starting material or intermediate in the reaction pathway. Further investigation into the full text of the paper [] is needed to confirm its precise role and explore the detailed reaction mechanism.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.